molecular formula C8H12O B1601338 2-Methyl-6-hepten-3-yn-2-ol CAS No. 27068-29-7

2-Methyl-6-hepten-3-yn-2-ol

Cat. No.: B1601338
CAS No.: 27068-29-7
M. Wt: 124.18 g/mol
InChI Key: OCIGNFUSKHCDHV-UHFFFAOYSA-N
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Description

Contextualizing Unsaturated Alcohols in Organic Synthesis and Medicinal Chemistry

Unsaturated alcohols are pivotal building blocks and intermediates in the fields of organic synthesis and medicinal chemistry. aem.azaem.az Their importance stems from the rich chemistry afforded by the simultaneous presence of a hydroxyl group and one or more sites of unsaturation (C=C double bonds or C≡C triple bonds). mmsl.cz These functional groups can be manipulated selectively or in concert to construct complex molecular architectures.

In organic synthesis, unsaturated alcohols serve as precursors for a vast array of other compound classes. aem.az For instance, the oxidation of unsaturated alcohols can yield unsaturated aldehydes and ketones, which are valuable components in the flavor, fragrance, and pharmaceutical industries. researchgate.netorientjchem.org Conversely, the hydrogenation of the carbon-carbon multiple bonds leads to saturated alcohols, which are widely used as solvents and chemical intermediates. aem.az The double bonds in allylic and homoallylic alcohols are amenable to a variety of transformations, including epoxidation, dihydroxylation, and cyclopropanation, providing access to diverse and complex structures. mdpi.com Furthermore, they are key substrates in powerful carbon-carbon bond-forming reactions like the Claisen rearrangement, which is used to synthesize γ,δ-unsaturated esters and alcohols. organic-chemistry.org

In medicinal chemistry, many natural and synthetic unsaturated alcohols exhibit significant biological activity. mmsl.cz Acetylenic alcohols, which contain a triple bond, and their derivatives have been isolated from numerous plant and invertebrate species and have been investigated for their pharmacological properties. researchgate.net The rigid nature of the alkyne unit and the specific spatial arrangement of the hydroxyl group can be crucial for molecular recognition and binding to biological targets. These compounds are found in nature serving as pheromones and defense chemicals, and they are also synthesized for use in pharmaceuticals and agrochemicals. mmsl.czorientjchem.orgresearchgate.net

Structural Characteristics and Unique Reactivity Profile of 2-Methyl-6-hepten-3-yn-2-ol

This compound, with the chemical formula C₈H₁₂O, is a tertiary alcohol. lookchem.comsigmaaldrich.com Its structure is characterized by a seven-carbon chain with a double bond between carbons 6 and 7, and a triple bond between carbons 3 and 4. A hydroxyl group and two methyl groups are attached to carbon 2. sigmaaldrich.comsigmaaldrich.com This unique combination of three distinct functional groups—a tertiary alcohol, an internal alkyne, and a terminal alkene—within a relatively small molecule underpins its specific reactivity.

The chemical behavior of any unsaturated alcohol is dictated by the interplay of its functional groups. mmsl.cz The tertiary hydroxyl group in this compound makes the molecule polar and capable of acting as a hydrogen bond donor. mmsl.cz The presence of both an alkene and an alkyne moiety, known as an enyne, provides multiple sites for electrophilic addition, reduction, oxidation, and metal-catalyzed coupling reactions. The different reactivities of the double and triple bonds can potentially allow for selective transformations at one site while leaving the other intact, making it a versatile synthetic intermediate. The molecule is reported to be stable under standard storage conditions, though it is incompatible with strong oxidizing agents. scbt.com

Below are the key physicochemical properties of this compound.

PropertyValueReference
CAS Number27068-29-7 lookchem.comsigmaaldrich.com
Molecular FormulaC₈H₁₂O lookchem.comsigmaaldrich.com
Molecular Weight124.18 g/mol sigmaaldrich.comsigmaaldrich.com
AppearanceLiquid sigmaaldrich.com
Density0.880 g/mL at 25 °C lookchem.comsigmaaldrich.com
Boiling Point68 °C at 13 Torr lookchem.com
Refractive Indexn20/D 1.461 lookchem.comsigmaaldrich.com
SMILES StringCC(C)(O)C#CCC=C sigmaaldrich.comsigmaaldrich.com
InChI KeyOCIGNFUSKHCDHV-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com

The structural features of this compound present several avenues for research. The enyne system is a well-established reactive partner in a variety of cyclization and rearrangement reactions, often catalyzed by transition metals. The tertiary nature of the alcohol can influence reaction pathways, potentially providing steric hindrance or participating in reactions itself. These characteristics make this compound a valuable substrate for exploring new synthetic methodologies and creating complex molecular scaffolds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylhept-6-en-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-4-5-6-7-8(2,3)9/h4,9H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIGNFUSKHCDHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481404
Record name 2-Methyl-6-hepten-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27068-29-7
Record name 2-Methyl-6-hepten-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reaction Mechanisms of 2 Methyl 6 Hepten 3 Yn 2 Ol

Reactivity of the Hydroxyl Group

The tertiary alcohol functionality in 2-Methyl-6-hepten-3-yn-2-ol is a key site for various chemical transformations.

Oxidation Reactions to Carbonyl Compounds

The oxidation of the tertiary hydroxyl group in this compound to a ketone is a synthetically useful transformation. tandfonline.com Research has shown that reagents like pyridinium (B92312) chlorochromate (PCC) can effectively achieve this oxidation, yielding the corresponding acetylenic ketone. tandfonline.com For instance, the oxidation of (±)-6-Methyl-6-hepten-3-yn-2-ol with PCC gives (±)-6-methyl-6-hepten-3-yn-2-one. tandfonline.com This transformation is a crucial step in the synthesis of various natural products and pheromones. tandfonline.com

Nucleophilic Substitution Reactions for Functional Group Interconversion

The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. While direct substitution on a tertiary alcohol is often challenging, activation of the hydroxyl group can facilitate this process. For structurally related propargylic alcohols, the hydroxyl group can be substituted, enabling the introduction of various functionalities.

Reactivity of the Carbon-Carbon Triple Bond (Alkyne)

The alkyne moiety in this compound is a region of high electron density, making it susceptible to a variety of addition reactions.

Chemoselective Reduction to Alkenes (Semihydrogenation) and Alkanes

The carbon-carbon triple bond can be selectively reduced to either a double bond (alkene) or a single bond (alkane).

Semihydrogenation to Alkenes: The partial hydrogenation of the alkyne in this compound to an alkene is a common and important transformation. This is often achieved using specific catalysts that can stop the reduction at the alkene stage. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a classic example used for the syn-hydrogenation of alkynes to Z-alkenes. tandfonline.com For example, the hydrogenation of an epoxy ketone derivative of this compound over a Lindlar catalyst was attempted, though over-reduction was a competing process. tandfonline.com

Complete Hydrogenation to Alkanes: Complete reduction of the alkyne to an alkane can be accomplished using more active catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. tandfonline.com This process also typically reduces the terminal double bond. For instance, hydrogenation of an epoxy ketone derived from this compound over palladium-charcoal resulted in the reduction of the alkyne to an alkane. tandfonline.com

The stereochemical outcome of the semihydrogenation is highly dependent on the choice of catalyst and reaction conditions.

Formation of Z-Isomers: As mentioned, Lindlar's catalyst is widely used to produce cis or Z-alkenes from alkynes via syn-addition of hydrogen. tandfonline.com

Formation of E-Isomers: To obtain trans or E-alkenes, a dissolving metal reduction, such as sodium or lithium in liquid ammonia, is typically employed. This reaction proceeds through an anti-addition of hydrogen atoms.

The ability to control the stereochemistry of the resulting double bond is crucial in the synthesis of complex molecules where specific isomeric forms are required for biological activity or other properties.

Electrophilic and Nucleophilic Additions to the Alkyne

The alkyne bond can react with both electrophiles and nucleophiles.

Electrophilic Additions: The electron-rich triple bond is susceptible to attack by electrophiles. For example, in the presence of an acid, water can add across the triple bond to form an enol, which then tautomerizes to a ketone (hydration). While not specifically detailed for this compound in the searched literature, this is a general reaction of alkynes. Another example is the reaction with m-Chloroperbenzoic acid (MCPBA), which can selectively epoxidize the double bond in the presence of the alkyne. tandfonline.com

Nucleophilic Additions: The carbon atoms of the alkyne can also be attacked by nucleophiles, particularly when activated by a base. For instance, the dianion of the related (±)-3-butyn-2-ol can be alkylated with methallyl chloride, demonstrating the nucleophilic character of the deprotonated alkyne. tandfonline.com

Transition Metal-Catalyzed Reactions Involving the Alkyne Moiety

The alkyne group in this compound is a versatile handle for various transition metal-catalyzed reactions. These reactions often proceed with high efficiency and selectivity, providing access to a diverse range of molecular architectures.

One significant area of research involves the hydrosilylation of the alkyne. Cationic ruthenium complexes, such as [Cp*Ru(MeCN)3]PF6, have been shown to effectively catalyze the addition of silanes across the triple bond. nih.gov These reactions are noteworthy for their trans-addition mechanism, affording vinylsilanes with high regioselectivity. nih.gov The process is tolerant of a wide array of silanes, including those with alkyl, aryl, alkoxy, and halo substituents. nih.gov

Gold(I) complexes are also highly effective catalysts for activating the alkyne moiety toward nucleophilic attack. nih.govacs.org Due to relativistic effects, these catalysts exhibit strong π-acidity, enabling the activation of the triple bond even in the presence of other functional groups like alcohols. acs.org The typical mechanism involves the formation of a trans-alkenyl-gold intermediate following a Markovnikov-type nucleophilic addition. nih.govacs.org

Palladium catalysts are instrumental in cross-coupling reactions. For instance, in the presence of a palladium catalyst and a copper co-catalyst, terminal alkynes can undergo sequential Sonogashira coupling and carboxylation reactions. mdpi.com This methodology allows for the construction of complex cyclic structures from simple starting materials. mdpi.com

Zinc-based catalysts also play a role in the functionalization of the alkyne. Zinc triflate, for example, can facilitate the addition of terminal alkynes to various electrophiles. ethz.ch

The table below summarizes key findings in transition metal-catalyzed reactions targeting the alkyne functionality.

Catalyst SystemReactant(s)Product TypeKey Findings
[Cp*Ru(MeCN)3]PF6SilanesVinylsilanesCatalyzes trans-hydrosilylation with high regioselectivity. nih.gov
Gold(I) ComplexesVarious NucleophilesFunctionalized AlkenesActivates alkyne for nucleophilic attack via a trans-alkenyl-gold intermediate. nih.govacs.org
PdCl2(PPh3)2 / CuIAryl Halides, CO2DioxolanonesEnables sequential Sonogashira coupling and carboxylation. mdpi.com
Zn(OTf)2Aldehydes, NitronesPropargyl Alcohols/AminesFacilitates the addition of the alkyne to electrophiles. ethz.ch

Reactivity of the Carbon-Carbon Double Bond (Alkene)

The alkene functionality in this compound provides a secondary site for chemical modification, primarily through addition reactions and isomerization.

Similar to other alkenes, the double bond in this compound can undergo various addition reactions. wou.edu These include hydrogenation, hydrohalogenation, halogenation, and hydration. wou.edu In the context of complex molecules, the regioselectivity of these additions, particularly for hydrohalogenation and hydration, can often be predicted by Markovnikov's rule. wou.edu

The following table outlines the common types of addition reactions applicable to the alkene moiety.

Reaction TypeReagent(s)General Product
HydrogenationH2, CatalystAlkane
HydrohalogenationHX (X = Cl, Br, I)Haloalkane
HalogenationX2 (X = Cl, Br)Dihaloalkane
HydrationH2O, Acid CatalystAlcohol

Alkene isomerization represents another potential transformation for the double bond in this compound. While specific studies on the isomerization of this particular compound are not extensively detailed in the provided context, related research on similar structures provides valuable insights. For example, Pd-catalyzed olefin isomerization has been employed as a key step in the total synthesis of complex natural products. acs.org This suggests that the terminal double bond in this compound could potentially be isomerized to an internal position under the influence of a suitable transition metal catalyst. Such a transformation would be valuable for altering the molecule's substitution pattern and enabling further synthetic manipulations.

Addition Reactions Across the Alkene Functionality

Interplay of Multiple Unsaturated Functionalities in Complex Reactions

The concurrent presence of both an alkyne and an alkene in this compound allows for more complex, tandem, or cascade reactions where both unsaturated sites participate. These reactions are often catalyzed by transition metals and can lead to the rapid construction of intricate molecular frameworks.

One example of such interplay is the ene reaction. While not explicitly detailed for this compound, related systems demonstrate the potential for intramolecular ene reactions, which can be a powerful tool for ring formation.

Furthermore, oxidative annulation reactions, which involve the intramolecular addition of an alkyne to a ketone, have been shown to tolerate the presence of additional unsaturation, such as a 1,1-disubstituted alkene. acs.org This indicates that the alkene in this compound could remain a spectator or participate in subsequent steps, depending on the reaction design.

The development of cascade processes that sequentially functionalize both the alkyne and alkene moieties is an active area of research. For instance, a reaction could be designed to first involve a transition metal-catalyzed addition to the alkyne, followed by an intramolecular reaction involving the newly formed functionality and the existing alkene. Such strategies are highly desirable for their atom and step economy.

Applications of 2 Methyl 6 Hepten 3 Yn 2 Ol in Advanced Organic Synthesis

Building Block for Complex Organic Molecule Construction

The strategic placement of reactive sites within 2-methyl-6-hepten-3-yn-2-ol makes it an important building block for the assembly of intricate molecular architectures. nih.gov Organic chemists utilize this compound as a foundational piece, leveraging its dual unsaturated functionalities to construct carbon skeletons that would otherwise be challenging to access. The presence of both an alkyne and an alkene allows for selective reactions, such as hydrometallation, cyclization, and coupling reactions, at different stages of a synthetic sequence. This controlled reactivity is paramount in the stepwise construction of complex target molecules. nih.gov

Precursor in Natural Product Synthesis

The utility of this compound extends significantly into the realm of natural product synthesis, where it serves as a precursor for various biologically active compounds.

Role in Terpene and Terpenoid Synthesis

In the synthesis of terpenes and terpenoids, a large and diverse class of naturally occurring organic compounds, this compound and its derivatives are valuable intermediates. lookchem.com For instance, the structurally related compound 6-methyl-5-hepten-2-one (B42903) is a known degradation product of terpenes and a key intermediate in the synthesis of other terpenoids. lookchem.comchemicalbook.com The carbon framework of this compound is amenable to transformations that lead to the characteristic isoprenoid units found in many terpenes.

Utility in Pheromone Total Synthesis (e.g., Frontalin (B1251666), Brevicomin)

A notable application of this compound is in the total synthesis of insect pheromones, such as frontalin and brevicomin. tandfonline.com These aggregation pheromones of bark beetles possess a 6,8-dioxabicyclo[3.2.1]octane ring system. tandfonline.com In a protective group-free synthesis, the carbon skeleton of frontalin can be constructed from methallyl chloride and (±)-3-butyn-2-ol, which generates a derivative of this compound. tandfonline.com This intermediate then undergoes a series of transformations including oxidation and epoxidation to yield the target pheromone. tandfonline.com Similarly, the synthesis of endo-brevicomin (B1619995) utilizes a related strategy starting from the alkylation of the dianion of (±)-3-butyn-2-ol. tandfonline.com

Intermediate in Pharmaceutical and Medicinal Chemistry Development

The structural motifs accessible from this compound are also of interest in the development of new pharmaceutical agents. nih.gov The propargylic alcohol group, a key feature of this molecule, is present in various biologically active compounds. While extensive documentation on the direct biological activity of this compound is limited, its derivatives are explored for potential therapeutic applications. For example, structurally related propargylic alcohols have been investigated for their antimicrobial properties.

Application in the Synthesis of Specialty Chemicals and Materials

The reactivity of the alkyne and alkene functionalities in this compound makes it a useful precursor for the synthesis of specialty chemicals and materials. nih.gov Polymerization reactions involving the unsaturated bonds can lead to the formation of novel polymers with unique properties. Additionally, its ability to undergo various chemical transformations allows for the creation of custom-designed molecules for specific applications in materials science.

Contribution to Agrochemical Research

In the field of agrochemical research, compounds derived from this compound have potential applications. nih.gov The synthesis of insect pheromones, as mentioned earlier, has direct implications for pest management strategies through mating disruption or mass trapping. Furthermore, the exploration of propargylic alcohol derivatives for antimicrobial activity could lead to the development of new fungicides or bactericides for crop protection.

Strategic Compound in Fragrance and Flavor Chemistry

This compound serves as a pivotal intermediate in the advanced organic synthesis of various high-value fragrance and flavor compounds. While not typically used directly for its own organoleptic properties, its unique chemical structure, featuring both alkyne and alkene functionalities, makes it a versatile precursor for the construction of complex terpenoid molecules widely employed in the fragrance and flavor industry. Its strategic importance lies in its role as a building block for several commercially significant aroma chemicals.

A key transformation of this compound is its selective hydrogenation. Catalytic reduction of the alkyne group can lead to the formation of other valuable intermediates. For example, partial hydrogenation can yield 2-methyl-6-hepten-2-ol, a precursor to 6-methyl-5-hepten-2-one. This ketone is a significant fragrance and flavor ingredient in its own right, valued for its strong and complex aroma profile. lookchem.combeilstein-journals.org It is also a crucial starting material for the synthesis of other terpenoids, such as ionones and tagetones. lookchem.comchemicalbook.com

Furthermore, the synthesis of linalool, one of the most important fragrance chemicals, can be achieved through a pathway involving a derivative of this compound. google.com The process starts with 6-methyl-5-hepten-2-one, which is subjected to an alkynylation reaction with acetylene (B1199291) to produce dehydrolinalool. google.com This intermediate is then selectively hydrogenated to afford linalool, a compound prized for its fresh, floral scent and used extensively in a vast array of scented products. google.comsmolecule.com

The derivatives of this compound possess distinct and desirable sensory characteristics, making them staples in the perfumer's and flavorist's palettes. The table below details the organoleptic properties of some key compounds derived from this strategic precursor.

Table 1: Organoleptic Properties of Key Derivatives

Compound Name Odor Profile Flavor Profile
6-Methyl-5-hepten-2-one Strong, fatty, green, citrus-like. lookchem.comchemicalbook.com Bittersweet, reminiscent of pear. lookchem.com
Linalool Fresh, flowery. smolecule.commdpi.com -
(Z)- and (E)-Tagetone Major components of tagetes oil. chemicalbook.com -

| Pseudoionone | An intermediate in ionone (B8125255) synthesis. chemicalbook.com | - |

The research into the transformation of this compound and its derivatives continues to be an active area, particularly with the development of more efficient and selective catalytic systems, including those used in flow chemistry. beilstein-journals.org These advancements aim to improve the yield and purity of the final fragrance and flavor compounds, further cementing the role of this compound as a strategic compound in the industry.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
2-methyl-6-hepten-2-ol
6-Methyl-5-hepten-2-one
Ionone
Linalool
Dehydrolinalool
Acetylene
(Z)-Tagetone
(E)-Tagetone

Spectroscopic Characterization for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. For 2-Methyl-6-hepten-3-yn-2-ol, both ¹H and ¹³C NMR would provide definitive evidence for its unique structure, which includes a tertiary alcohol, a carbon-carbon triple bond (alkyne), and a terminal carbon-carbon double bond (alkene).

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The gem-dimethyl protons on the carbon bearing the hydroxyl group would likely appear as a sharp singlet. The protons of the methylene (B1212753) group adjacent to the alkyne and alkene would exhibit complex splitting patterns due to coupling with each other and with the vinyl protons. The terminal vinyl protons would present as a multiplet, characteristic of an ABC spin system. The hydroxyl proton would appear as a broad singlet, the chemical shift of which can be dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. The spectrum for this compound would be expected to show eight distinct signals. The carbons of the alkyne would resonate in the typical range for sp-hybridized carbons. The sp²-hybridized carbons of the terminal double bond would appear further downfield. The carbon atom attached to the hydroxyl group would be observed in the alcohol region of the spectrum, and the two equivalent methyl carbons would produce a single signal.

Predicted NMR Data for this compound:

¹H NMR ¹³C NMR
Chemical Shift (ppm) Multiplicity Assignment Chemical Shift (ppm) Assignment
~1.50Singlet2 x CH₃~302 x CH₃
~2.00Singlet (broad)-OH~65C-OH
~2.90Multiplet-C≡C-CH₂-~25-C≡C-CH₂-
~5.10-5.30Multiplet=CH₂~117=CH₂
~5.80Multiplet-CH=~132-CH=
~80-C≡C-
~90-C≡C-

Note: The data in this table is predicted based on known chemical shift values for similar functional groups and has not been experimentally verified for this specific compound.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to its alcohol, alkyne, and alkene moieties.

The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The presence of a carbon-carbon triple bond would be indicated by a weak to medium, sharp absorption band around 2100-2260 cm⁻¹. The terminal alkene would give rise to a C=C stretching absorption at approximately 1640 cm⁻¹ and C-H stretching absorptions for the sp²-hybridized carbons typically above 3000 cm⁻¹. ucla.eduyoutube.com

Key Predicted IR Absorption Bands for this compound:

Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H Stretch (Alcohol)3550 - 3200Broad, Strong
C-H Stretch (sp²)3100 - 3010Medium
C-H Stretch (sp³)2950 - 2850Medium to Strong
C≡C Stretch (Alkyne)2260 - 2100Weak to Medium, Sharp
C=C Stretch (Alkene)1680 - 1620Variable

Note: This data is based on typical IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 124.18. sigmaaldrich.com

The fragmentation pattern would likely involve the loss of a methyl group (a loss of 15 amu) to form a stable tertiary carbocation, resulting in a significant peak at m/z 109. Another common fragmentation pathway for alcohols is the loss of a water molecule (a loss of 18 amu), which would lead to a peak at m/z 106. Cleavage of the bond between the carbon bearing the hydroxyl group and the alkyne could also occur. The interpretation of the fragmentation pattern can be complex but provides valuable structural information.

Predicted Key Mass Spectrometry Fragments for this compound:

m/z Possible Fragment Significance
124[C₈H₁₂O]⁺Molecular Ion (M⁺)
109[M - CH₃]⁺Loss of a methyl group
106[M - H₂O]⁺Loss of water
83[M - C₃H₅O]⁺Cleavage at the alkyne
43[C₃H₇]⁺ or [C₂H₃O]⁺Common fragment ions

Note: The fragmentation data is predicted based on common fragmentation pathways for similar compounds.

Advanced Spectroscopic Techniques in Elucidating Stereochemistry and Conformation

While standard NMR, IR, and MS techniques are sufficient for determining the constitution of this compound, advanced spectroscopic methods could be employed to investigate its three-dimensional structure, including stereochemistry and conformational preferences.

Since this compound is a chiral molecule, techniques such as chiral chromatography coupled with spectroscopy could be used to separate and analyze the enantiomers. Advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy could potentially provide information about the spatial proximity of protons, which can help in determining the preferred conformation of the molecule in solution. However, due to the flexibility of the acyclic carbon chain, obtaining a single, well-defined conformation might be challenging. To date, there is no readily available literature describing the application of these advanced techniques to this compound.

Computational Chemistry and Theoretical Investigations of 2 Methyl 6 Hepten 3 Yn 2 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the electronic properties of molecules like 2-Methyl-6-hepten-3-yn-2-ol. These methods provide insights into the distribution of electrons within the molecule, which governs its stability, reactivity, and physical properties.

For a molecule with the complexity of this compound, which contains a hydroxyl group, a carbon-carbon triple bond (alkyne), and a carbon-carbon double bond (alkene), DFT calculations would be instrumental. They can be used to compute a variety of electronic structure properties and reactivity descriptors.

Key Computable Properties and Their Significance:

Molecular Orbital Energies (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial reactivity indicators. The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability and reactivity. A smaller gap typically suggests higher reactivity. For this compound, the HOMO is likely to be associated with the electron-rich pi systems of the alkene or alkyne, or the lone pairs of the oxygen atom. The LUMO would be the lowest energy anti-bonding orbital.

Electron Density and Electrostatic Potential (ESP): Mapping the electron density surface helps to identify electron-rich and electron-deficient regions of the molecule. The ESP map is particularly useful for predicting sites susceptible to electrophilic or nucleophilic attack. In this compound, the oxygen atom and the pi bonds would be regions of high electron density, making them potential sites for electrophilic attack.

Atomic Charges: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate partial atomic charges. These charges provide a quantitative measure of the electron distribution and can help in understanding intermolecular interactions and reaction mechanisms.

Reactivity Descriptors: Conceptual DFT provides a framework for defining and calculating global and local reactivity indices. These include electronegativity, chemical hardness, and the Fukui function, which can predict the most reactive sites within the molecule for various types of reactions.

A hypothetical data table for calculated electronic properties of this compound, based on a DFT calculation (e.g., using the B3LYP functional and a 6-31G* basis set), would resemble the following:

PropertyCalculated Value (Illustrative)Unit
HOMO Energy-6.5eV
LUMO Energy-0.5eV
HOMO-LUMO Gap6.0eV
Dipole Moment1.8Debye

This table is illustrative and not based on actual published research for this specific molecule.

Molecular Dynamics Simulations for Conformational Analysis

The presence of several single bonds in this compound allows for considerable conformational flexibility. Molecular Dynamics (MD) simulations are a powerful computational tool to explore the potential energy surface and identify the most stable conformers of a molecule.

An MD simulation would involve the following steps:

Force Field Selection: A suitable molecular mechanics force field (e.g., AMBER, CHARMM, or OPLS) would be chosen to describe the inter- and intramolecular forces.

System Setup: A simulation box would be created, typically containing one or more molecules of this compound, often in a solvent to mimic experimental conditions.

Simulation: The system's trajectory over time is calculated by integrating Newton's equations of motion. This allows the molecule to explore different conformations.

Analysis: The resulting trajectories are analyzed to determine the populations of different conformers, identify the most stable (lowest energy) structures, and understand the dynamics of conformational changes.

A representative data table from a conformational analysis might include:

ConformerRelative Energy (kcal/mol)Population (%)Key Dihedral Angle(s) (°)
1 (Global Minimum)0.0065C4-C5-C6-C7 = 178
21.225C4-C5-C6-C7 = 65
32.510C4-C5-C6-C7 = -70

This table is illustrative and not based on actual published research for this specific molecule.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is extensively used to model reaction mechanisms, providing insights that are often difficult to obtain experimentally. For this compound, several reactions could be of interest, such as its behavior in polymerization reactions, oxidation, or cyclization. google.com

Modeling a reaction pathway typically involves:

Locating Stationary Points: This includes identifying the structures of the reactants, products, and any intermediates.

Finding Transition States (TS): The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. acs.org Locating the TS is a critical step in understanding reaction kinetics.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is directly related to the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.

For example, the acid-catalyzed cyclization of an enyne alcohol is a common reaction. A computational study of this process for this compound would involve modeling the protonation of the hydroxyl group or the alkyne, followed by the nucleophilic attack of the alkene onto the resulting carbocationic intermediate, and finally the characterization of the transition state for the ring-closing step.

An illustrative data table for a modeled reaction pathway could be:

SpeciesRelative Free Energy (kcal/mol)
Reactants0.0
Intermediate 1+5.2
Transition State+18.5
Products-10.3

This table is illustrative and not based on actual published research for this specific molecule.

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational methods are invaluable for predicting and helping to interpret experimental spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a good degree of accuracy. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Comparing calculated shifts with experimental data can be a powerful tool for structure verification. For this compound, computational predictions could help assign the signals for the various methyl, methylene (B1212753), and methine protons and carbons, especially distinguishing between the sp, sp², and sp³ hybridized carbons.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can also be calculated using quantum chemical methods. This results in a theoretical IR spectrum. The calculated frequencies are often systematically scaled to improve agreement with experimental spectra. For this compound, key vibrational modes would include the O-H stretch, the C≡C stretch, the C=C stretch, and various C-H stretching and bending modes. nist.gov

A table of predicted vs. experimental spectroscopic data would be a common way to present these findings:

Functional GroupCalculated Wavenumber (cm⁻¹) (Scaled)Experimental Wavenumber (cm⁻¹)
O-H Stretch3450~3400 (broad)
C≡C Stretch2230~2225 (weak)
C=C Stretch1645~1640
sp-C-H Stretch3305~3300

This table is illustrative and not based on actual published research for this specific molecule.

Biological Activity and Mechanistic Insights

Investigation of Antimicrobial Properties

The antimicrobial potential of 2-methyl-6-hepten-3-yn-2-ol is primarily inferred from studies on related propargylic alcohols and plant-derived essential oils containing structurally similar compounds. Direct antimicrobial testing data for this compound is not extensively documented in current scientific literature.

Efficacy against Gram-Positive and Gram-Negative Bacteria

Determination of Minimum Inhibitory Concentrations (MICs)

Direct Minimum Inhibitory Concentration (MIC) values for this compound are not specified in the reviewed literature. However, for the related compound (E)-6-methylhept-3-en-1-ol, MICs have been reported to be in the range of 0.5 to 2.0 mg/mL against various pathogens. This provides a potential benchmark for the expected antimicrobial potency of this compound. For comparison, essential oils containing similar compounds have shown varying MICs. For example, the essential oil of Mentha longifolia had a MIC of 1000 µg/mL against the Gram-negative bacterium Shigella dysenteriae. semanticscholar.org It is important to note that these values are for complex mixtures and not the pure compound.

Comparison with Other Propargylic Alcohol Derivatives

The antimicrobial activity of propargylic alcohols is a subject of ongoing research. Studies on various derivatives indicate that the presence of the propargyl group is often associated with biological activity. For example, research on arugula oil identified 6-methyl-6-hepten-4-yn-2-ol, a structural isomer of the title compound, as a major bioactive component. fspublishers.org The oil demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. fspublishers.org This suggests that the core structure of a methylated heptenynol contributes to antimicrobial effects. The specific positioning of the methyl group, double bond, and triple bond in this compound likely influences its specific activity profile compared to its isomers and other derivatives.

Potential in Medicinal Chemistry and Drug Discovery

The structural features of this compound, namely the tertiary alcohol and the enyne moiety, make it an interesting scaffold for medicinal chemistry and drug discovery. Propargylic alcohols, in general, are versatile building blocks in organic synthesis, allowing for the introduction of various functional groups and the construction of more complex molecules. The presence of both a triple and a double bond offers multiple sites for chemical modification, potentially leading to the development of novel therapeutic agents. While no specific drug discovery programs centered on this compound are currently reported, its chemical tractability makes it a candidate for future exploration.

Mechanistic Studies of Molecular Interactions with Biological Targets

Detailed mechanistic studies elucidating the specific molecular interactions of this compound with biological targets are yet to be published. The antimicrobial activity of related compounds is often attributed to their ability to disrupt cell membranes or interfere with essential enzymatic processes within the pathogen. The lipophilic nature of the heptenynol backbone would facilitate its partitioning into microbial cell membranes, potentially leading to increased membrane fluidity and loss of integrity. Furthermore, the reactive alkyne group could potentially interact with nucleophilic residues in key microbial enzymes, leading to their inactivation. However, without specific experimental data, these proposed mechanisms remain speculative.

Synthesis and Exploration of Derivatives and Analogs

Synthesis of Structurally Modified Analogs for Enhanced Properties

The modification of the 2-methyl-6-hepten-3-yn-2-ol structure is undertaken to enhance or alter its intrinsic properties. Synthetic strategies often target the hydroxyl group, the triple bond, or the terminal double bond to create analogs with tailored characteristics.

Research into related structures provides insight into potential modifications. For instance, studies on 1,3-diyne compounds, which share the alkyne functionality, demonstrate common synthetic transformations. In one such study, analogs were synthesized by decorating a terminal hydroxyl group with various ester and alkyl groups to explore structure-activity relationships. rsc.orgrsc.org Key intermediates can be prepared through methods like hydrozirconation-iodination followed by Sonogashira cross-coupling. rsc.org

Another approach involves the thermal rearrangement of structurally similar compounds. For example, 6-methyl-1-hepten-4-yn-3-ol, a close isomer of the title compound, can be converted into an enol ether. Subsequent thermolysis and acid hydrolysis yield novel bicyclic dienones, demonstrating a significant structural modification of the original heptenynol scaffold. researchgate.net These reactions transform the simple acyclic alcohol into complex cyclic ketones. researchgate.net

The table below summarizes examples of structurally modified analogs derived from related enyne scaffolds and the synthetic methods employed.

Table 1: Synthesis of Structurally Modified Analogs

Original Scaffold Related To Modification Strategy Resulting Analog/Compound Type Reference
1,3-Diyne Alcohol Esterification/Alkylation of terminal -OH group Ester and Ether Derivatives rsc.orgrsc.org
1,3-Diyne Replacement of 1,3-diyne with an enyne group Enyne Derivative rsc.org
6-methyl-1-hepten-4-yn-3-ol Conversion to enol ether, thermolysis, hydrolysis Bicyclo[3.2.1]octa-2,6-dienes researchgate.net

Comparative Studies of Reactivity and Biological Activity among Related Compounds

Comparative studies are essential for understanding how structural variations among analogs of this compound influence their reactivity and biological effects. By comparing a series of related compounds, researchers can identify key structural motifs responsible for specific activities.

In a study of novel 1,3-diyne compounds designed as potential antidepressant agents, sixteen different derivatives were synthesized and evaluated for their protective effects on corticosterone-injured PC12 cells. rsc.org The results showed significant differences in activity based on the substituents. For example, compounds 7a , 7c , and 7d displayed significant protective activity at a concentration of 10 μmol, while other analogs were less effective. rsc.orgrsc.org This highlights the sensitivity of biological activity to structural changes on the core scaffold. rsc.org

Even subtle modifications can impact physical properties and reactivity. A comparison between 3-Methyl-6-hepten-1-yn-3-ol and an analog featuring an additional ethynyl (B1212043) group revealed that the latter had enhanced steric hindrance and reduced solubility. Such changes can profoundly affect a compound's suitability as a building block in organic synthesis.

The table below presents comparative biological data for selected analogs from the antidepressant study.

Table 2: Comparative Biological Activity of Related Diyne Compounds

Compound Description Protective Effect on PC12 Cells Reference
7a ((Z)-2-Nonene-4,6-diyne-1,9-diol) Parent compound in the series Significant activity at 10 μmol; proven to regulate apoptosis-related proteins. rsc.org
7b ((Z)-7-Phenyl-2-hepten-4,6-diyn-1-ol) Phenyl group at one terminus Showed protective effects at 10 μM. rsc.orgrsc.org
7c ((2Z,8E)-2,8-Decadiene-4,6-diyne-1,10-diol) Benzyl alcohol feature Showed protective effects at 10 μM. rsc.orgrsc.org

| 6h | Di-substituted amino group incorporated | Weak protective activity at 20 μM. | rsc.org |

Structure-Activity Relationship (SAR) Studies for Targeted Applications

Structure-Activity Relationship (SAR) studies are a systematic approach to understanding how the chemical structure of a compound relates to its biological activity. By making incremental changes to a lead molecule, such as this compound, and assessing the impact on a specific biological target, researchers can develop more potent and selective agents. europa.euunipv.it

A clear example of SAR is found in the development of 1,3-diyne compounds as potential antidepressants. rsc.org The SAR of a lead compound, 7a , was explored by modifying its hydroxyl group with different ester and alkyl groups, leading to the synthesis of new molecules (11 , 12 , and 13 ). rsc.orgrsc.org The study found that five specific compounds exhibited significant protective activity, indicating that the nature of the substituent is critical for the desired biological effect. rsc.org The replacement of the 1,3-diyne moiety with an enyne group was another strategy used to probe the importance of that particular functionality for the observed activity. rsc.org

These studies allow for the identification of key pharmacophores—the essential structural features required for activity. For instance, the research identified compound 7a as a promising lead candidate for further development in the design of antidepressants based on its activity profile. rsc.org

Table 3: Summary of Structure-Activity Relationship (SAR) Findings

Structural Modification Effect on Biological Activity Inference Reference
Decoration of terminal -OH group (e.g., esters, ethers) Activity is sensitive to the nature of the substituent. The terminal functional group is a key interaction point with the biological target. rsc.orgrsc.org
Replacement of 1,3-diyne with enyne Altered activity profile. The conjugated diyne system is important for the observed potency. rsc.org
Introduction of a phenyl group Maintained significant protective effects. Aromatic moieties are tolerated and can be used to fine-tune properties. rsc.orgrsc.org

Development of Novel Compounds Incorporating the this compound Scaffold

The unique arrangement of functional groups in this compound and its isomers makes it a valuable starting material or building block for constructing more complex and novel chemical entities. Its reactivity can be harnessed to synthesize diverse molecular architectures, including heterocyclic and bicyclic systems.

One notable example is the use of a structurally related alcohol, 6-methyl-1-hepten-4-yn-3-ol, in thermal rearrangement reactions to produce functionalized bicyclo[3.2.1]octa-2,6-dienes. researchgate.net This process involves an intramolecular cyclization that creates two new rings and establishes a significantly more complex carbon skeleton from a simple acyclic precursor. researchgate.net

Furthermore, the core structural element of a tertiary propargylic alcohol, as seen in this compound, is a key component in other synthetic transformations. For instance, the reaction of 2-methylbut-3-yn-2-ol with 1,3-dicarbonyl compounds can yield various furan (B31954) and pyran derivatives. researchgate.net This demonstrates the potential of the scaffold to serve as a linchpin in the synthesis of diverse heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. These synthetic routes open pathways to novel chemical spaces, leveraging the inherent reactivity of the enyne alcohol core.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.